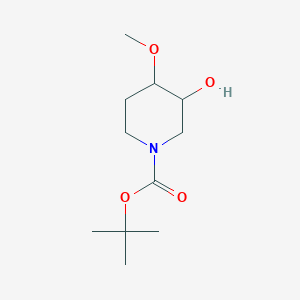

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl (-OH) group at the 3-position, and a methoxy (-OCH₃) group at the 4-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing nitrogen-containing heterocycles, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. The Boc group enhances solubility and stability during synthetic workflows, while the hydroxyl and methoxy substituents contribute to hydrogen-bonding interactions and stereoelectronic effects critical for biological activity .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-9(15-4)8(13)7-12/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFBBAXIEQBEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Piperidine Precursors

The piperidine scaffold is typically constructed via cyclization reactions. A common approach starts with 4-oxopiperidine derivatives , which undergo functionalization at the 3- and 4-positions. For example:

Table 1: Cyclization Reaction Conditions

Hydroxylation

Hydroxylation at the 3-position is achieved via oxidation or asymmetric reduction :

Methoxylation

Methoxy group introduction at the 4-position employs methylation or nucleophilic substitution :

Table 2: Functionalization Parameters

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is introduced via esterification with Boc₂O:

Table 3: Boc Protection Efficiency

| Substrate | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxypiperidine | Boc₂O, Et₃N, CH₂Cl₂, 0°C → RT | 98% | >99% |

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

Purification Strategies

-

Flash chromatography (petroleum ether/EtOAc gradients) remains standard for lab-scale purification.

-

Crystallization from methanol or acetone improves purity to >99% for pharmaceutical intermediates.

Stereochemical Control

Chiral Auxiliaries

Dynamic Kinetic Resolution

-

Enzymatic DKR using lipases (e.g., CAL-B) converts racemic alcohols to single enantiomers with 90% ee and 80% yield.

Case Studies and Optimization

Patent CN103304472A

A Chinese patent outlines a three-step synthesis:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Hydrogen-Bonding Capacity

- The hydroxyl and methoxy groups in the target compound enable strong hydrogen-bonding interactions, critical for binding to biological targets like kinases or GPCRs. In contrast, alkyl-substituted analogs (e.g., [3b]) prioritize lipophilicity over polar interactions .

- Carbamoyl derivatives (e.g., compound 7) exhibit moderate hydrogen-bonding due to the carbonyl group, making them suitable for protease inhibition .

Stability and Reactivity

- Tert-butyl esters generally resist hydrolysis under basic conditions but decompose in strong acids (e.g., H₂SO₄), releasing isobutylene gas .

Biological Activity

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate (TBHMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

TBHMP belongs to the piperidine class of compounds, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring. Its molecular formula is , and it exhibits unique reactivity due to the functional groups present.

Biological Activities

Recent studies have highlighted several biological activities associated with TBHMP:

- Antimicrobial Activity : TBHMP has demonstrated potential in inhibiting the growth of various bacteria and fungi. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. Research indicates that TBHMP can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which are critical mediators in inflammatory pathways .

- Neuroprotective Effects : Studies have shown that TBHMP may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro experiments revealed that TBHMP could enhance cell viability in astrocytes exposed to Aβ .

The biological effects of TBHMP are attributed to its interaction with specific molecular targets. The hydroxyl and methoxy groups enhance its binding affinity to various enzymes and receptors:

- Enzyme Inhibition : TBHMP has been reported to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both of which are critical in the pathophysiology of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects by reducing Aβ aggregation .

- Cytokine Modulation : The compound's ability to lower TNF-α levels suggests a mechanism where it modulates inflammatory signaling pathways, potentially through inhibition of nuclear factor kappa B (NF-κB) activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of TBHMP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Structure | Moderate anti-inflammatory effects |

| Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate | Structure | Antimicrobial activity |

| Tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | Structure | Neuroprotective properties |

TBHMP stands out due to its dual action as both an antimicrobial and anti-inflammatory agent, alongside its neuroprotective potential.

Case Studies

- Neuroprotection Against Aβ-Induced Toxicity :

- Inflammation Modulation :

Q & A

Q. What are the established synthetic methodologies for Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate, and which analytical techniques are critical for confirming its structure?

Methodological Answer:

- Synthetic Routes :

- Boc Protection : React piperidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane to protect the nitrogen atom .

- Hydroxylation : Introduce the hydroxyl group via selective oxidation (e.g., using OsO₄ or KMnO₄) or epoxide ring-opening under controlled conditions .

- Methoxylation : Perform O-methylation using methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF) to introduce the methoxy group .

- Analytical Techniques :

Q. How can researchers ensure the purity of this compound during synthesis, and what common impurities arise?

Methodological Answer:

- Purification Strategies :

- Common Impurities :

- Incomplete Protection : Residual unprotected piperidine derivatives due to insufficient reaction time or base .

- Over-Oxidation : Ketone by-products from excessive oxidation during hydroxylation .

Advanced Research Questions

Q. What experimental approaches are recommended to optimize the regioselective introduction of hydroxy and methoxy groups in the synthesis of this compound?

Methodological Answer:

- Regioselective Hydroxylation :

- Methoxylation Control :

- Protecting Group Strategy : Temporarily protect the hydroxyl group with a silyl ether (e.g., TBSCl) before introducing the methoxy group at C4, followed by deprotection .

Q. How can researchers analyze and reconcile conflicting data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Assays :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC at timed intervals .

- Kinetic Analysis : Calculate rate constants for hydrolysis under acidic (e.g., HCl) vs. basic (e.g., NaOH) conditions to identify degradation pathways .

- Contradiction Resolution :

Q. What methodological considerations are essential when investigating the interaction of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

- Binding Assays :

- Functional Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.